ethyl (2S)-2-(benzylideneamino)-2-phenylacetate
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Overview
Description
Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a chiral center, which is further bonded to a benzylideneamino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-(benzylideneamino)-2-phenylacetate typically involves the condensation of ethyl (2S)-2-amino-2-phenylacetate with benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction conditions often include mild heating to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-(benzylideneamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The chiral center plays a crucial role in determining the compound’s stereospecific interactions and overall efficacy.
Comparison with Similar Compounds
Ethyl (2S)-2-(benzylideneamino)-2-phenylacetate can be compared with similar compounds, such as:
Ethyl (2S)-2-amino-2-phenylacetate: Lacks the benzylidene group, resulting in different reactivity and applications.
Benzylideneamino derivatives: Compounds with similar benzylideneamino groups but different ester or amine groups.
Phenylacetate derivatives: Compounds with variations in the ester or amino groups attached to the phenylacetate moiety.
The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO2 |
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Molecular Weight |
267.32 g/mol |
IUPAC Name |
ethyl (2S)-2-(benzylideneamino)-2-phenylacetate |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-13,16H,2H2,1H3/t16-/m0/s1 |
InChI Key |
LOPYPCFPVBVOPQ-INIZCTEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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